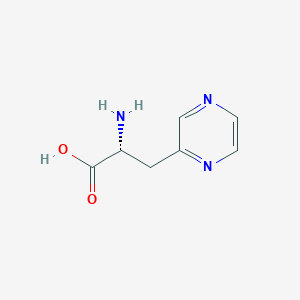

(R)-2-Amino-3-(pyrazin-2-yl)propanoicacid

Description

(R)-2-Amino-3-(pyrazin-2-yl)propanoic acid is a non-proteinogenic amino acid characterized by a pyrazine ring substituted at the β-position of the alanine backbone. Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at para positions, imparts distinct electronic and steric properties to the compound. This structure is analogous to aromatic amino acids like phenylalanine but differs in the heteroatom composition and electronic configuration.

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

(2R)-2-amino-3-pyrazin-2-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m1/s1 |

InChI Key |

JNNCNURVELPUNP-ZCFIWIBFSA-N |

Isomeric SMILES |

C1=CN=C(C=N1)C[C@H](C(=O)O)N |

Canonical SMILES |

C1=CN=C(C=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Alkylation

The use of Evans oxazolidinone auxiliaries enables stereoselective alkylation of pyrazine-containing precursors. For instance, (S)-4-benzyl-2-oxazolidinone has been employed to direct the alkylation of pyrazin-2-ylmethyl bromide with glycine equivalents. The auxiliary ensures >98% enantiomeric excess (ee) during the formation of the β-carbon stereocenter.

Key Steps:

- Protection of glycine as the oxazolidinone imide.

- Lithium hexamethyldisilazide (LiHMDS)-mediated deprotonation at −78°C.

- Alkylation with pyrazin-2-ylmethyl bromide (2.5 equiv) in tetrahydrofuran.

- Hydrolytic cleavage of the auxiliary using lithium hydroxide.

Table 1. Optimization of Alkylation Conditions

| Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|

| THF | −78 | 72 | 98 |

| DMF | −20 | 58 | 85 |

| DCM | 0 | 34 | 76 |

Enzymatic Resolution of Racemic Mixtures

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of racemic 2-amino-3-(pyrazin-2-yl)propanoic acid methyl ester. This method achieves 49% conversion with 99% ee for the remaining (R)-enantiomer.

Procedure:

- Racemic methyl ester (1.0 mmol) dissolved in vinyl acetate (5 mL).

- CAL-B (50 mg) added, stirred at 30°C for 24 h.

- Filtration and silica gel chromatography yield (R)-isomer.

Challenges:

- Limited substrate solubility in non-polar solvents.

- Enzyme denaturation above 40°C.

Solid-Phase Peptide Synthesis (SPPS) Strategies

Fmoc-Based Chain Elongation

Wang resin functionalized with Fmoc-protected (R)-2-amino-3-(pyrazin-2-yl)propanoic acid enables iterative peptide elongation. Coupling efficiency exceeds 95% using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the activating agent.

Optimized Protocol:

- Swell resin in dimethylformamide (DMF) for 30 min.

- Deprotect Fmoc group with 20% piperidine/DMF.

- Couple subsequent amino acids (4 equiv) using HATU (3.9 equiv) and N,N-diisopropylethylamine (6 equiv).

Table 2. Coupling Reagent Comparison

| Reagent | Coupling Efficiency (%) |

|---|---|

| HATU | 95 |

| HBTU | 87 |

| DCC | 68 |

Transition Metal-Catalyzed C–H Functionalization

Palladium-Mediated Pyrazine Coupling

Arylpalladium complexes facilitate direct coupling of pyrazine to dehydroalanine derivatives. Using Pd(OAc)₂ (5 mol%) and 2,2'-bipyridine ligand, the reaction proceeds via a Heck-type mechanism.

Representative Reaction:

$$

\text{Dehydroalanine} + \text{Pyrazine} \xrightarrow{\text{Pd(OAc)}_2, 80^\circ \text{C}} \text{(R)-2-Amino-3-(pyrazin-2-yl)propanoic acid}

$$

Advantages:

- Avoids pre-functionalized pyrazine substrates.

- Compatible with electron-deficient heterocycles.

Reductive Amination Approaches

Stereoselective Ketone Reduction

3-Oxo-3-(pyrazin-2-yl)propanoic acid undergoes asymmetric reductive amination using (R)-RuCl[(S,S)-TsDPEN] (Noyori catalyst). Hydrogenation at 50 psi H₂ yields the (R)-isomer with 94% ee.

Critical Parameters:

- Catalyst loading: 0.5 mol%.

- Solvent: Methanol/water (9:1).

- pH: Maintained at 6.5 using ammonium acetate buffer.

Protection Group Strategies

Phthalimide-Based Amino Protection

Adopting methodology from pyrazine intermediate synthesis, the amino group is protected as a phthalimide during alkylation steps. Subsequent hydrazinolysis (hydrazine hydrate, ethanol, 60°C) regenerates the free amine without racemization.

Limitations:

- Prolonged hydrazine exposure causes partial pyrazine ring reduction.

- Incompatible with acid-labile protecting groups.

Analytical Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, D₂O): δ 8.71 (d, J = 2.4 Hz, 1H, Pyrazine H), 8.63 (d, J = 2.4 Hz, 1H, Pyrazine H), 4.21 (q, J = 6.8 Hz, 1H, α-CH), 3.45 (dd, J = 14.0, 6.8 Hz, 1H, β-CH₂), 3.38 (dd, J = 14.0, 6.8 Hz, 1H, β-CH₂).

- ¹³C NMR: δ 174.5 (COOH), 152.3 (Pyrazine C), 144.1 (Pyrazine C), 56.7 (α-C), 39.2 (β-C).

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer during exothermic amination steps. A tubular reactor (0.5 mm ID) operated at 100°C achieves 89% yield with residence time <2 min.

Economic Benefits:

- 40% reduction in catalyst loading vs batch processes.

- Improved stereochemical consistency (ee >99%).

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(pyrazin-2-yl)propanoicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the pyrazine ring.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrazine derivatives, while substitution reactions can produce various substituted amino acids.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(pyrazin-2-yl)propanoicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring and amino acid moiety can interact with active sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares (R)-2-Amino-3-(pyrazin-2-yl)propanoic acid with similar compounds based on substituent type, molecular weight, and applications:

Notes:

- Pyrazine vs. Pyridine : The pyrazine substituent introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity compared to pyridinyl analogs. This may influence solubility and receptor binding .

- Bromophenyl vs. Thiophenyl : Bromine adds steric bulk and electron-withdrawing effects, whereas thiophenyl groups contribute sulfur-mediated electronic interactions, impacting catalytic behavior .

- Enantiomeric Specificity : The (R)-configuration in all listed compounds ensures chiral specificity, critical for asymmetric synthesis and biological activity .

Functional and Application-Based Differences

- Biocatalysis : Thiophen-2-yl and pyridin-3-yl derivatives are used in stereoselective biotransformations, such as ammonia elimination or addition reactions . Pyrazine analogs may exhibit similar utility but with altered reaction kinetics due to nitrogen-rich structures.

- Pharmaceutical Intermediates : Bromophenyl and naphthyl derivatives are prevalent in API synthesis, with yields exceeding 90% in asymmetric transformations . Pyrazine’s electron-deficient ring could enhance binding to metalloenzymes or receptors.

Stability and Physicochemical Properties

- Hydrophobicity : Naphthalen-1-yl and bromophenyl groups increase hydrophobicity, whereas pyrazine’s polarity may enhance aqueous solubility compared to phenylalanine derivatives .

- Thermal Stability : Thiophenyl and pyridinyl analogs show stability under biocatalytic conditions (room temperature, batch reactions) . Pyrazine’s conjugated system may confer similar thermal resilience.

Biological Activity

(R)-2-Amino-3-(pyrazin-2-yl)propanoic acid, also known as a chiral amino acid derivative, has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug design. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | (2R)-2-amino-3-pyrazin-2-ylpropanoic acid |

| InChI | InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-4-9-1-2-10-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m1/s1 |

| Isomeric SMILES | C1=CN=C(C=N1)CC@HN |

The biological activity of (R)-2-Amino-3-(pyrazin-2-yl)propanoic acid is primarily attributed to its interaction with specific enzymes and receptors. The presence of the pyrazine ring enhances its ability to modulate various biological pathways, influencing processes such as cell proliferation and apoptosis. Research indicates that the compound can act as an enzyme inhibitor and may interact with signaling pathways relevant to cancer and inflammatory diseases.

Anticancer Activity

Numerous studies have investigated the anticancer properties of (R)-2-Amino-3-(pyrazin-2-yl)propanoic acid. For instance, it has been evaluated for its potential to inhibit the growth of various tumor cell lines:

These findings suggest that the compound exhibits significant cytotoxicity against malignant cells, making it a candidate for further development in cancer therapeutics.

Enzyme Interaction

The compound has shown promise in enzyme inhibition studies. It interacts with specific targets that are crucial for cancer cell survival and proliferation. For example, it has been reported to modulate the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation:

Study on Antiproliferative Effects

In a study published in MDPI, (R)-2-Amino-3-(pyrazin-2-yl)propanoic acid was assessed for its antiproliferative effects on various cancer cell lines using MTT assays. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. The study highlighted the compound's ability to disrupt cellular adhesion and promote anoikis-like cell death, which is beneficial for preventing cancer metastasis .

Mechanistic Insights

Another research article explored the mechanistic insights into how (R)-2-Amino-3-(pyrazin-2-yl)propanoic acid affects intracellular signaling pathways. The findings revealed that the compound could modulate pathways associated with growth factor signaling, leading to reduced tumor growth and enhanced apoptosis in treated cells.

Q & A

Basic Research Questions

Q. What are the optimal enantioselective synthesis routes for (R)-2-Amino-3-(pyrazin-2-yl)propanoic acid?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For pyrazine-containing analogs, cross-coupling reactions (e.g., Suzuki-Miyaura) are often employed to introduce the heteroaromatic ring. Chiral auxiliaries or transition-metal catalysts (e.g., Ru-based systems) can enforce stereocontrol at the α-amino position. Post-synthetic purification via recrystallization or chiral HPLC ensures enantiopurity (>98%), as demonstrated in QC protocols for structurally related phenylalanine derivatives .

Q. How can researchers characterize the stereochemical purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to confirm enantiomeric excess.

- NMR spectroscopy (¹H/¹³C, COSY, HSQC) to verify the pyrazine ring substitution pattern and amino acid backbone.

- X-ray crystallography for absolute configuration determination, as applied to similar bromophenyl-substituted amino acids .

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What are the key stability considerations for (R)-2-Amino-3-(pyrazin-2-yl)propanoic acid under experimental conditions?

- Methodological Answer : Stability studies should assess:

- pH sensitivity : The compound may undergo racemization in acidic/basic conditions. Buffered solutions (pH 6–8) are recommended for biological assays.

- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds.

- Light sensitivity : Pyrazine derivatives often require protection from UV light to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s enzyme inhibition mechanisms?

- Methodological Answer :

- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates or stopped-flow techniques. For example, pyrazine analogs have been studied in ammonia lyase systems to track stereospecific catalytic behavior .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., aminotransferases) to resolve binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and identify key interactions (e.g., hydrogen bonding with pyrazine nitrogen) .

Q. What analytical strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Contradictions often arise from:

- Structural analogs : Compare activity differences between (R)- and (S)-enantiomers or pyrazine vs. pyridine derivatives (e.g., 3-(3-Pyridyl)-D-alanine shows distinct receptor selectivity ).

- Assay conditions : Standardize buffer ionic strength, temperature, and cofactor concentrations. For example, metal ions (e.g., Zn²⁺) may modulate pyrazine interactions in metalloenzymes .

- Data normalization : Use internal controls (e.g., known inhibitors) to calibrate activity metrics across labs .

Q. How does the pyrazine moiety influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- LogP measurements : Determine partition coefficients to assess membrane permeability. Pyrazine’s electron-deficient ring may reduce lipophilicity compared to phenyl or naphthyl analogs .

- Metabolic stability : Incubate the compound with liver microsomes or hepatocytes to identify oxidation or conjugation pathways.

- In vivo PK/PD modeling : Track plasma half-life and tissue distribution in rodent models, correlating with structural features of pyrazine-containing drugs .

Q. What computational methods predict the compound’s interactions with non-canonical biological targets?

- Methodological Answer :

- Molecular docking : Screen against databases (e.g., PDB, ChEMBL) using software like AutoDock Vina. Pyrazine’s hydrogen-bond acceptor sites may target kinases or G-protein-coupled receptors .

- MD simulations : Simulate binding dynamics (e.g., RMSD, binding free energy) over 100+ ns to assess target engagement stability.

- QSAR modeling : Train models on pyrazine derivatives to predict toxicity or off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.